molecular formula C29H46N2O6 B1172291 C.I. Acid red 310 CAS No. 12235-02-8

C.I. Acid red 310

Cat. No.: B1172291
CAS No.: 12235-02-8
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Acid Red 310 is a synthetic azo dye belonging to the Acid Red series, primarily used in textile, leather, and paper industries due to its vibrant color and affinity for protein-based fibers.

Properties

CAS No.

12235-02-8

Molecular Formula

C29H46N2O6

Synonyms

C.I. Acid red 310

Origin of Product

United States

Comparison with Similar Compounds

Notes

Data Limitations: No explicit references to Acid Red 310 were found in the provided evidence; comparisons are based on analogous compounds.

Degradation Byproducts : Intermediate aromatic compounds formed during EC may require secondary treatment to mitigate toxicity .

Industrial Relevance : Optimizing parameters (e.g., pH, current density) is critical for cost-effective dye removal .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for C.I. Acid Red 310, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. Yield optimization requires systematic variation of parameters (e.g., molar ratios, reaction time) followed by HPLC or mass spectrometry for purity validation . Characterization via UV-Vis spectroscopy and NMR can confirm structural integrity, while elemental analysis ensures stoichiometric accuracy .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies using standardized buffers (pH 3–9) and thermal stability assays (e.g., 25–80°C). Monitor spectral shifts via UV-Vis and quantify degradation products using LC-MS. Statistical tools like ANOVA can identify significant stability thresholds .

Q. What spectroscopic techniques are most effective for characterizing this compound in aqueous solutions?

  • Methodological Answer : UV-Vis spectroscopy is primary for λmax determination. For structural elucidation, use FTIR (functional groups) and NMR (proton environments). Fluorescence spectroscopy may assess aggregation behavior, particularly in high-concentration studies .

Advanced Research Questions

Q. How do intermolecular interactions between this compound and proteins influence its binding thermodynamics?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding constants (Kd) and thermodynamic parameters (ΔH, ΔS). Pair with molecular docking simulations to predict binding sites. Validate via fluorescence quenching assays or circular dichroism for conformational changes .

Q. What mechanisms drive contradictory data on the photostability of this compound in different solvent systems?

  • Methodological Answer : Replicate studies under controlled light exposure (e.g., xenon arc lamps) while varying solvent polarity. Use multivariate analysis to isolate solvent effects. Compare degradation pathways via high-resolution mass spectrometry (HRMS) and density functional theory (DFT) calculations to model reactive intermediates .

Q. How can researchers reconcile discrepancies in reported toxicity thresholds for this compound across cell lines?

  • Methodological Answer : Standardize cytotoxicity assays (e.g., MTT, LDH release) using identical cell lines and exposure durations. Apply meta-analysis frameworks to account for variables like cell metabolism and dye purity. Cross-validate with in silico toxicity prediction tools (e.g., QSAR models) .

Q. What advanced separation techniques resolve co-eluting impurities in this compound samples?

  • Methodological Answer : Optimize reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% TFA). For complex matrices, use UPLC-MS/MS or 2D chromatography. Validate purity via tandem mass spectrometry and compare against certified reference materials .

Methodological Best Practices

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
  • Replicability : Document all experimental parameters (e.g., dye batch, instrument calibration) as per guidelines in .
  • Ethical Compliance : Avoid unvalidated toxicity claims; prioritize peer-reviewed ecotoxicology datasets .

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